4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This structure is often found in various pharmaceuticals and agrochemicals due to its ability to readily form stable compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The oxadiazole ring, acetyl group, and benzamide group could all potentially participate in reactions. For example, the oxadiazole ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Drug Design and Development
This compound’s structure, featuring an oxadiazole ring, is of interest in medicinal chemistry due to its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The presence of the acetyl group and the benzamide moiety may also contribute to the compound’s bioactivity, making it a valuable scaffold for drug design and development.
Safety and Hazards
properties
IUPAC Name |
4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-4-9-16(12(2)10-11)18-21-22-19(25-18)20-17(24)15-7-5-14(6-8-15)13(3)23/h4-10H,1-3H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNFADACIZOOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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